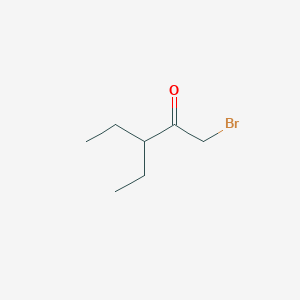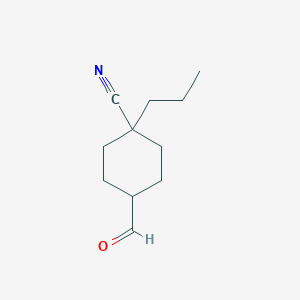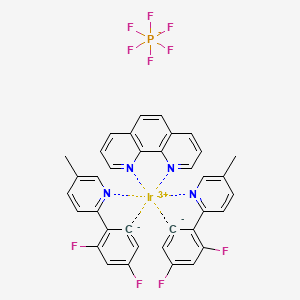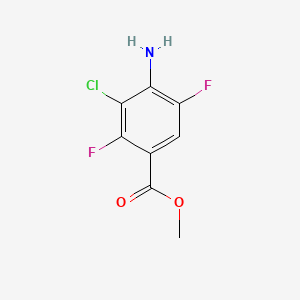![molecular formula C26H36O8 B13898003 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis Retinoyl b-D-glucuronide is a metabolite of the vitamin A analog 13-cis-retinoic acid. It is an endogenous compound found in human serum and has been shown to play a role in the metabolism and function of vitamin A.
Preparation Methods
The synthesis of 13-cis Retinoyl b-D-glucuronide typically involves the reaction of 13-cis-retinoic acid with glucuronic acid derivatives. One common method includes the use of retinoyl fluoride and 3,6-glucuronolactone under specific reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
13-cis Retinoyl b-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 13-cis Retinoyl b-D-glucuronide can lead to the formation of 13-cis-4-oxoretinoyl-beta-glucuronide .
Scientific Research Applications
13-cis Retinoyl b-D-glucuronide has been extensively studied for its applications in scientific research. In chemistry, it is used as a reference compound for studying retinoid metabolism and function. In biology, it is used to investigate the role of retinoids in cellular processes and development. In medicine, it has been explored for its potential therapeutic applications, particularly in the treatment of skin disorders and certain types of cancer .
Mechanism of Action
The mechanism of action of 13-cis Retinoyl b-D-glucuronide involves its conversion to active retinoids, such as all-trans-retinoic acid, which then interact with nuclear retinoid receptors (RARs and RXRs). These receptors regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The compound’s biological effects are mediated through these molecular targets and pathways .
Comparison with Similar Compounds
13-cis Retinoyl b-D-glucuronide is similar to other retinoid compounds, such as all-trans-retinoyl glucuronide and 9-cis-retinoyl glucuronide. it is unique in its specific isomeric form and its distinct biological activity. Compared to all-trans-retinoyl glucuronide, 13-cis Retinoyl b-D-glucuronide has different binding properties and metabolic pathways, making it a valuable compound for studying retinoid biology .
Properties
IUPAC Name |
6-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861917 |
Source


|
| Record name | O~15~-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)


![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)

